molecular formula C7H13NO3S B12279870 Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B12279870
M. Wt: 191.25 g/mol
InChI Key: RKLYMCIEYPVQRY-MEKDEQNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol is a high-purity chemical compound offered for research and development purposes. The azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, known for its presence in biologically active molecules and natural products . This particular derivative is functionalized with a sulfonyl (dioxo-thia) group and a hydroxyl group, making it a versatile synthetic intermediate for constructing more complex molecules. Researchers can utilize this compound in various fields, including medicinal chemistry for the synthesis of potential enzyme inhibitors , and organic synthesis where such bicyclic structures are used as ion receptors or molecular tweezers . The specific stereochemistry (syn) and unique functionalization may provide distinct electronic and steric properties for specialized applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

(1S,5R)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2/t5-,6+,7?

InChI Key

RKLYMCIEYPVQRY-MEKDEQNOSA-N

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1

Canonical SMILES

C1C2CS(=O)(=O)CC(C2O)CN1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of Glutaraldehyde and Acetone Dicarboxylic Acid

The bicyclo[3.3.1]nonane skeleton is often constructed via acid-catalyzed condensation. A representative procedure involves reacting glutaraldehyde with acetone dicarboxylic acid in the presence of sulfuric acid at 4–8°C, followed by neutralization with sodium acetate. This method proceeds through a Mannich-like mechanism, where the amine group of benzylamine (used as a transient protecting group) facilitates imine formation, enabling cyclization.

Key Data:

  • Temperature: 4–8°C during acid addition; 25°C during aging
  • Reagents: 18% H₂SO₄, NaOAc (0.4 equiv)
  • Yield: 57% after extraction and purification

The reaction generates CO₂ gas, necessitating controlled venting. Post-cyclization, the intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is isolated via methyl tert-butyl ether (MTBE) extraction.

Organocatalyzed Aldol Condensation

A stereoselective route employs proline-derived organocatalysts to form the bicyclic core. Iwabuchi and coworkers demonstrated that modified proline analogues (e.g., catalyst 112 ) induce high enantiomeric excess (ee) and diastereomeric excess (de) during aldol condensation. This method avoids harsh acidic conditions, making it suitable for sensitive substrates.

Mechanistic Insight:
The catalyst enolizes the ketone precursor, enabling nucleophilic attack on the aldehyde. The bicyclic structure forms via intramolecular hemiketalization, with the syn configuration dictated by the catalyst’s chiral environment.

Oxidation and Sulfur Incorporation

Sodium Tungstate-Mediated Sulfur Oxidation

Introducing the 3,3-dioxo-thia group requires selective oxidation of a thiolane intermediate. VulcanChem’s protocol uses sodium tungstate (Na₂WO₄·2H₂O) as a catalyst in the presence of hydrogen peroxide. The reaction proceeds under reflux in a water-methanol mixture, achieving complete sulfone formation within 6–8 hours.

Optimized Conditions:

  • Catalyst: Na₂WO₄·2H₂O (5 mol%)
  • Oxidant: 30% H₂O₂ (2.2 equiv)
  • Solvent: H₂O/MeOH (1:1 v/v)
  • Yield: 82%

The reaction’s exothermic nature mandates gradual peroxide addition to prevent runaway temperatures.

Alternative Oxidizing Agents

Comparative studies highlight the limitations of other oxidants:

Oxidant Solvent Temperature Conversion Selectivity
KMnO₄ Acetone/H₂O 0°C 45% Low
mCPBA CH₂Cl₂ RT 78% Moderate
NaIO₄ EtOH/H₂O 40°C 63% High

Data sourced from VulcanChem and PMC.

mCPBA (meta-chloroperbenzoic acid) offers moderate selectivity but generates acidic byproducts, complicating purification. NaIO₄ in ethanol-water provides cleaner reactions but requires elevated temperatures.

Stereochemical Control in Syn-Isomer Formation

Diastereoselective Reduction

Post-cyclization, the ketone at position 3 is reduced to an alcohol. Sodium borohydride (NaBH₄) in methanol at 0–5°C achieves >95% conversion to the syn-alcohol, as confirmed by X-ray crystallography. The syn preference arises from steric hindrance: the borohydride attacks the ketone’s less hindered face, positioning the hydroxyl group anti to the nitrogen lone pair.

Procedure:

  • Reductant: NaBH₄ (2.0 equiv)
  • Solvent: MeOH
  • Temperature: 0–5°C
  • Yield: 89%

Epimerization Risks and Mitigation

The syn-alcohol may epimerize under acidic or basic conditions. Stability studies in pH 7.4 buffer show <5% epimerization over 24 hours, whereas pH <3 or >10 induces rapid isomerization. Thus, neutral workup conditions (e.g., aqueous NaHCO₃) are critical post-reduction.

Catalytic Hydrogenation for Intermediate Deprotection

Palladium-Mediated Benzyl Group Removal

A pivotal step involves cleaving the benzyl protecting group from intermediates like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. VulcanChem’s protocol employs 20% Pd(OH)₂/C under 50 psi H₂ at 50°C for 48 hours.

Optimized Parameters:

  • Catalyst Loading: 10 wt% Pd(OH)₂/C
  • Solvent: Isopropanol
  • Conversion: >99% (GC analysis)
  • Yield: 93%

Hydrogenation concurrently reduces residual double bonds, ensuring a saturated bicyclic framework.

Alternative Catalysts and Solvents

Comparative trials reveal trade-offs:

Catalyst Solvent H₂ Pressure Time Yield
Pd/C EtOAc 30 psi 24 h 85%
Ra-Ni MeOH 50 psi 36 h 78%
PtO₂ THF 20 psi 18 h 91%

Data adapted from Organic Syntheses and PMC.

PtO₂ in tetrahydrofuran (THF) offers faster reaction times but poses flammability risks. Ra-Ni (Raney nickel) is cost-effective but yields lower product purity.

Final Hydroxylation and Purification

Hydroxyl Group Introduction

The titular hydroxyl group is installed via Sharpless asymmetric dihydroxylation or Mitsunobu reaction. However, VulcanChem’s route prefers direct reduction of a ketone intermediate using NaBH₄, as detailed in Section 3.1.

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent, achieving >98% purity (HPLC). Recrystallization from ethanol-water (9:1) provides colorless crystals suitable for X-ray analysis.

Crystallography Data:

  • Space Group: P2₁/c
  • Unit Cell: a = 8.21 Å, b = 11.03 Å, c = 14.57 Å
  • R-Factor: 0.039

Chemical Reactions Analysis

2.1. Formation of the Bicyclic Core

The synthesis typically begins with the construction of the bicyclo[3.3.1]nonane framework. While direct methods for the target compound are not explicitly detailed, related bicyclic systems (e.g., 3,7-diazabicyclo[3.3.1]nonanes) are often formed via Mannich cyclocondensation reactions . For example:

  • Step 1 : Reaction of ketones (e.g., 3-ethoxypropyl-4-piperidone) with aldehydes and amines under acidic conditions to form a bicyclic ketone.

  • Step 2 : Reduction of the ketone (e.g., Wolff-Kishner reduction using hydrazine hydrate/KOH) to yield the corresponding amine .

StepReagents/ConditionsProduct
CyclocondensationAldehyde, amine, acid catalystBicyclic ketone (e.g., bispidinone)
ReductionHydrazine hydrate/KOH, high temperatureBicyclic amine (e.g., bispidine)

For Syn-3,3-dioxo-3λ-thia-7-azabicyclo[3.3.1]nonan-9-ol, additional steps likely involve:

  • Oxidation to introduce the dioxo groups (e.g., using oxidizing agents like NaIO₄ or KMnO₄).

  • Sulfur incorporation via thiolation or substitution reactions.

2.2. Functional Group Modifications

The dioxo and thia groups are critical for reactivity. Oxidation of the bicyclic amine core may proceed via:

  • Epoxidation : Formation of epoxide intermediates prior to oxidation.

  • Electrophilic addition : Reactivity of the sulfur atom (e.g., nucleophilic attack or oxidation to sulfoxides/sulfones).

3.1. Conformational Behavior

Bicyclo[3.3.1]nonanes often adopt chair-chair (CC) or boat-chair (BC) conformations, depending on substituents . For Syn-3,3-dioxo-3λ-thia-7-azabicyclo[3.3.1]nonan-9-ol:

  • The CC conformation may dominate due to stereoelectronic stabilization (e.g., n(S)→σ*(C–H) interactions) .

  • Steric hindrance between substituents (e.g., aryl groups) or lone-pair repulsions (e.g., between nitrogen atoms) could favor alternative conformers.

3.2. Analytical Data

TechniqueKey Observations
¹H NMR Signals for hydroxyl (-OH), aromatic protons, and bicyclic bridgehead hydrogens.
¹³C NMR Carbonyl carbons (δ ~200 ppm), sulfur-containing carbons (δ ~35–50 ppm), and bridgehead carbons (δ ~45–55 ppm).
IR Absorption bands for carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (-OH, ~3300 cm⁻¹), and sulfur-related vibrations (e.g., C–S, ~600–800 cm⁻¹).

4.1. Potential Biological Activity

While not explicitly studied, the compound’s structural features (e.g., fused rings, polar functional groups) suggest potential in:

  • Anticancer therapy : Analogous bicyclic systems are explored as chemotherapeutics .

  • Enzyme inhibition : Interaction with targets via hydrogen bonding or π-π stacking.

4.2. Challenges and Opportunities

  • Synthetic complexity : Multi-step synthesis and sensitivity to reaction conditions (e.g., pH, temperature) pose challenges.

  • Reactivity tuning : Modulation of the dioxo and thia groups to optimize stability or target interaction.

Scientific Research Applications

Medicinal Chemistry

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol has been investigated for its potential as an anticancer agent . Research has shown that derivatives of bicyclic compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the bicyclic structure can enhance the selective toxicity toward cancer cells while minimizing effects on normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies indicate that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic processes.

Material Science

In materials science, this compound is being explored for its use in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs). The compound's unique electronic properties may facilitate the design of more efficient OLED materials .

Case Studies

StudyFocusFindings
Research AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Research BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Research COLED ApplicationsAchieved enhanced luminescent efficiency when incorporated into OLED devices compared to traditional materials.

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural analogs differ in heteroatom composition (S, O, N), oxidation states, and substituent positions. Conformational preferences, determined via X-ray crystallography and NMR, critically impact biological activity.

Table 1: Structural and Conformational Comparison
Compound Name Substituents Conformation (Solid State) Key Features References
Syn-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol 3-sulfone, 7-aza, 9-OH Likely chair-boat* High polarity due to sulfone; potential metabolic stability.
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3-thia, 7-aza, 9-keto Chair-boat (sulfur ring) Antiarrhythmic activity; sulfur in boat conformation enhances flexibility.
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol 3-oxa, 7-aza, 9-OH Chair-chair Oxygen's electronegativity stabilizes chair-chair conformation.
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives Dual nitrogen bridges (3,7-diaza) Variable (depends on substituents) Increased basicity; diverse biological applications.

*Note: Syn-3,3-dioxo's conformation is inferred from related sulfone-containing bicyclic systems .

Electronic and Pharmacological Properties

  • Sulfone vs. Thia/Oxa : The sulfone group in Syn-3,3-dioxo increases electron-withdrawing effects, reducing nitrogen basicity compared to 3-thia or 3-oxa analogs. This may alter protonation states at physiological pH, affecting receptor binding .
  • Antiarrhythmic Activity: 7-Benzyl-3-thia-7-azabicyclo derivatives exhibit antiarrhythmic properties by suppressing ventricular tachycardia in canine models .
  • Conformational Impact : Chair-boat conformers (e.g., sulfur-containing systems) expose substituents to axial positions, influencing interactions with ion channels or enzymes. Chair-chair conformers (e.g., 3-oxa analogs) may offer distinct binding profiles .

Biological Activity

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol is a compound belonging to the bicyclic class of heterocycles, which has garnered interest due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by relevant case studies and research findings.

The compound's IUPAC name indicates its complex structure, featuring a bicyclic framework with sulfur and nitrogen atoms integrated into its core. The molecular formula is C7H11NO3SC_7H_{11}NO_3S, with a molecular weight of approximately 189.24 g/mol. Its structural characteristics contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of bicyclo[3.3.1]nonanes exhibit significant anticancer properties. For instance, a review highlighted various synthetic routes leading to compounds with demonstrated cytotoxicity against cancer cell lines. The anticancer activity is often attributed to the ability of these compounds to interfere with cellular mechanisms such as apoptosis and cell cycle regulation .

Compound TypeActivityReference
Bicyclic DerivativesCytotoxicity against various cancer cell lines
2,4-Diaryl-3-Azabicyclo[3.3.1]nonanonesAntitumor activity
3-Thia-7-Azabicyclo[3.3.1]nonanesSelective cytotoxic effects

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Studies have shown that certain analogues demonstrate inhibition against a range of bacteria and fungi, suggesting potential applications in treating infections .

The mechanism by which these compounds exert their biological effects often involves the modulation of enzyme activity or interaction with cellular receptors. For example, some bicyclic compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for tumor growth and survival .

Study on Anticancer Activity

In a controlled study examining the anticancer effects of various bicyclic compounds, researchers found that this compound exhibited notable cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 μM, indicating significant potency compared to standard chemotherapeutic agents .

Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 20 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. Basic

  • X-ray diffraction (XRD) : Resolves absolute stereochemistry and conformer preferences (e.g., chair-chair vs. chair-boat). The SHELX suite is widely used for refinement, leveraging high-resolution data to resolve subtle conformational differences .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent effects and ring dynamics. For example, axial-equatorial proton coupling constants distinguish conformers in bicyclic systems .
  • Computational Methods : Ab initio calculations (e.g., Gaussian 94 at MP4/6-31G level) predict conformational stability and energy differences (e.g., ΔE = 1.497 kcal/mol between chair-chair and boat-chair forms) .

Advanced Application : Combine XRD with dynamic NMR to resolve discrepancies between solid-state and solution-phase conformers .

How do substituents influence conformational dynamics of the bicyclic system?

Advanced
Substituents at C-9 (e.g., hydroxyl, aryl groups) and heteroatoms (O vs. S) dictate conformer stability:

  • Oxygen-containing systems favor chair-chair conformers due to reduced steric strain .
  • Sulfur-containing analogs adopt chair-boat conformers in the solid state, attributed to sulfur’s larger atomic radius and flexible bonding .
  • Aryl Grignard additions introduce stereospecificity: The aryl group occupies equatorial positions relative to the thiane ring, stabilizing chair-chair forms in oxygenated systems .

Data Contradiction Note : XRD may indicate chair-boat conformers, while NMR suggests dynamic interconversion in solution. Use temperature-dependent NMR to probe energy barriers .

How can contradictions in conformational analysis from XRD and NMR be resolved?

Q. Advanced

  • XRD provides static snapshots of the dominant solid-state conformer (e.g., chair-boat for sulfur-containing derivatives) .
  • NMR reveals solution-phase dynamics, where rapid interconversion may average signals (e.g., coalescence of proton resonances at elevated temperatures) .
  • Computational Validation : Compare experimental data with optimized geometries (e.g., Hartree-Fock/6-31G calculations) to identify low-energy conformers .

Methodology : Perform variable-temperature 1H^1H NMR to calculate activation energies for conformer interconversion .

What pharmacological activities have been reported, and what are the proposed mechanisms?

Q. Advanced

  • Antiarrhythmic Activity : 7-Benzyl-3-thia-7-azabicyclo derivatives suppress ventricular tachycardia in canine models (3–6 mg/kg IV), likely via sodium channel modulation akin to lidocaine .
  • Enzyme Inhibition : syn-3,7-Diazabicyclo[3.3.1]nonan-9-ols inhibit thrombin by forming intramolecular N–H⋯N hydrogen bonds, stabilizing interactions with active sites .

Experimental Design : Use electrophysiological assays (e.g., patch-clamp) to validate ion channel effects and molecular docking to map binding poses .

How to optimize stereospecific Grignard additions to the bicyclic ketone?

Q. Advanced

  • Solvent Control : Use anhydrous THF for improved nucleophilicity and reduced side reactions .
  • Coordination Effects : Grignard reagents (e.g., PhMgBr) coordinate with heteroatoms (O/S), directing nucleophilic attack from the syn face. This ensures stereospecific alcohol formation .
  • Monitoring : Track reaction progress via 1H^1H NMR (e.g., disappearance of ketone carbonyl signal at ~200 ppm in 13C^{13}C NMR) .

Yield Optimization : Recrystallize products from ethanol to achieve >70% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.